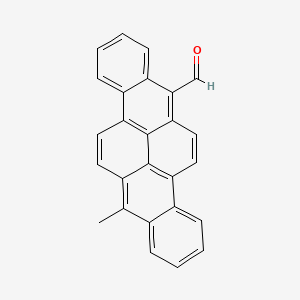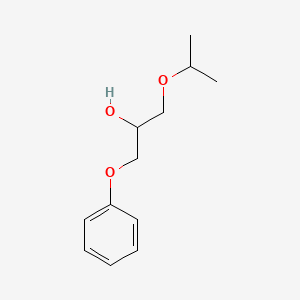
5-Ethyl-1,4-dimethyltetrazaborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-1,4-dimethyltetrazaborole is a heterocyclic compound with the molecular formula C₄H₁₁BN₄ It is characterized by a five-membered ring structure containing boron and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,4-dimethyltetrazaborole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with dimethylhydrazine in the presence of a boron-containing reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or distillation are employed to isolate the final product.
化学反应分析
Types of Reactions
5-Ethyl-1,4-dimethyltetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-nitrogen oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boron-nitrogen hydrides.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are often conducted in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Boron-nitrogen oxides
Reduction: Boron-nitrogen hydrides
Substitution: Various substituted tetrazaborole derivatives
科学研究应用
5-Ethyl-1,4-dimethyltetrazaborole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-nitrogen compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Ethyl-1,4-dimethyltetrazaborole involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
- 4,5-Dihydro-5-ethyl-1,4-dimethyl-1H-tetrazaborole
- 2,5-Dimethyl-1-ethylcyclotetrazenoborane
Uniqueness
5-Ethyl-1,4-dimethyltetrazaborole is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other tetrazaborole derivatives. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
20534-01-4 |
|---|---|
分子式 |
C4H11BN4 |
分子量 |
125.97 g/mol |
IUPAC 名称 |
5-ethyl-1,4-dimethyltetrazaborole |
InChI |
InChI=1S/C4H11BN4/c1-4-5-8(2)6-7-9(5)3/h4H2,1-3H3 |
InChI 键 |
YFXJWUJMMPMZFU-UHFFFAOYSA-N |
规范 SMILES |
B1(N(N=NN1C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)

![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)

![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)




![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)


